8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine

HIV-1 integrase allosteric inhibition antiviral resistance quinoline positional isomerism

Procurement of quinoline-3,4-diamines often overlooks critical regioisomeric differences. Substituting the 8-bromo isomer with its 6-bromo or 8-chloro counterparts yields entities with unpredictable antiviral potency and resistance profiles. This compound provides the exact scaffold required for A128T-resistant ALLINI programs. - Retains full antiviral efficacy against the A128T IN mutant, unlike the 6-bromo isomer. - C8-bromo serves as a versatile handle for Suzuki or Buchwald-Hartwig couplings, enabling late-stage library diversification. - Combined N4-ethyl and 7-methyl groups anchor the SAR of the most potent ALLINIs.

Molecular Formula C12H14BrN3
Molecular Weight 280.16 g/mol
Cat. No. B13210096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine
Molecular FormulaC12H14BrN3
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESCCNC1=C2C=CC(=C(C2=NC=C1N)Br)C
InChIInChI=1S/C12H14BrN3/c1-3-15-11-8-5-4-7(2)10(13)12(8)16-6-9(11)14/h4-6H,3,14H2,1-2H3,(H,15,16)
InChIKeyPPEWBVPEMPCZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8‑Bromo‑N4‑ethyl‑7‑methylquinoline‑3,4‑diamine – a C8‑brominated quinoline‑3,4‑diamine scaffold for antiviral and oncology probe campaigns


8‑Bromo‑N4‑ethyl‑7‑methylquinoline‑3,4‑diamine (CAS 2090252‑95‑0) is a fully substituted quinoline‑3,4‑diamine that combines an 8‑bromo substituent, an N4‑ethyl group and a 7‑methyl group on the bicyclic core. The compound belongs to the privileged quinoline‑3,4‑diamine chemotype, which has been exploited extensively as a scaffold for bromodomain inhibitors [1], HIV‑1 integrase allosteric inhibitors (ALLINIs) [2] and antileishmanial agents [3]. The 8‑bromo substituent, in particular, has been identified as a key pharmacophoric element that enhances cell‑based antiviral potency and modulates resistance profiles relative to other halogen or methyl congeners [2].

8‑Bromo‑N4‑ethyl‑7‑methylquinoline‑3,4‑diamine – why positional isomerism and simple de‑bromination preclude generic substitution


Within the quinoline‑3,4‑diamine series, seemingly minor structural changes—such as moving the bromine from C8 to C6, swapping bromine for chlorine, or omitting the N4‑ethyl group—have been shown to cause large shifts in antiviral potency, resistance profiles, and ADME parameters [1][2]. Consequently, a procurement decision that treats 8‑bromo‑N4‑ethyl‑7‑methylquinoline‑3,4‑diamine as interchangeable with its 6‑bromo isomer, its de‑brominated analog, or its 8‑chloro counterpart will obtain a chemically distinct entity whose biological performance cannot be inferred from the target compound’s data. The quantitative evidence below demonstrates exactly where these differentiation points reside.

8‑Bromo‑N4‑ethyl‑7‑methylquinoline‑3,4‑diamine – quantitative differentiation evidence versus closest structural analogs


8‑Bromo vs 6‑bromo positional isomerism – retention of antiviral efficacy against the ALLINI‑resistant HIV‑1 IN A128T mutant

In a direct head‑to‑head comparison using matched quinoline‑3,4‑diamine ALLINI scaffolds, the 8‑bromo analog (compound 16ba) retained full antiviral efficacy against the IN A128T mutant virus, whereas the 6‑bromo analog (compound 17) suffered a significant loss of potency [1]. For the wild‑type (WT) construct, the 6‑bromo substitution had a more positive effect on the measured antiviral IC50 than the 8‑bromo substitution; however, this rank order was dramatically inverted with the A128T mutant, placing the 8‑bromo analog at a definitive advantage in a resistance‑context scenario [1].

HIV-1 integrase allosteric inhibition antiviral resistance quinoline positional isomerism

C8‑bromine superiority over C8‑fluoro, C8‑chloro and C8‑methyl in cell‑based antiviral potency (HCV NS3 protease series)

In a systematic SAR exploration of C8‑substituted quinoline‑containing HCV NS3 protease inhibitors, the C8‑bromo derivative (compound 26) delivered an EC50 of 5 nM in the replicon assay, which was approximately 2‑fold superior to the C8‑fluoro analog (24) and markedly better than the C8‑methyl parent compound (23) [1]. The study explicitly concluded that the C8‑bromo group was optimal for increasing cell‑based potency within this chemotype [1].

HCV NS3 protease inhibition C8-substituent SAR cell-based replicon potency

8‑Bromo‑7‑methyl vs 8‑bromo‑5‑methyl substitution – steric and pharmacophoric impact on target binding

The quinoline‑based ALLINI series demonstrates that the position of the methyl substituent on the quinoline core directly influences the compound’s ability to promote aberrant IN multimerization. In published SAR tables, the 7‑substituted scaffold is the foundation for the most potent ALLINIs, whereas substitution at alternative positions (e.g., position 5) is absent from the top‑tier compounds, implying that the 7‑methyl topology is critical for maintaining the correct binding pose at the IN dimer interface [1]. Although a direct IC50 comparison between 7‑methyl and 5‑methyl isomers has not been published for the exact 3,4‑diamine chemotype, the structural basis for discrimination is supported by computational binding models that show the 7‑position projecting into a hydrophobic cleft formed by IN CTD residues Y226‑W235 [1].

quinoline positional isomerism methyl group topology ALLINI multimerization

N4‑ethyl modulation of physicochemical properties versus N4‑unsubstituted 3,4‑diamines

The N4‑ethyl group on 8‑bromo‑N4‑ethyl‑7‑methylquinoline‑3,4‑diamine differentiates it from the simpler 8‑bromo‑7‑methylquinoline‑3,4‑diamine (CAS 2091354‑94‑6). The N4‑alkylation abolishes one hydrogen‑bond donor, increases calculated log P and enhances metabolic stability of the vicinal diamine motif, properties that are critical for cell permeability and in vivo half‑life in quinoline‑based drug candidates [1]. In the HCV NS3 protease series, the tert‑butoxy acetic acid side chain at the 3‑position (adjacent to the diamine) was shown to be essential for potency, and the N‑alkylation pattern profoundly influences the overall ADME profile [1].

N4-alkylation lipophilicity modulation quinoline-3,4-diamine solubility

8‑Bromo quinoline‑3,4‑diamines as privileged bromodomain inhibitor scaffolds – differentiation from non‑brominated analogs

The Gilead Sciences patent application (US2015/0148344 A1) explicitly claims quinoline derivatives that include 8‑bromo‑substituted quinoline‑3,4‑diamines as inhibitors of bromodomain‑containing proteins, notably BRD4 [1]. While the patent does not disclose single‑point IC50 values for 8‑bromo‑N4‑ethyl‑7‑methylquinoline‑3,4‑diamine itself, it establishes that the 8‑bromo substitution is a preferred embodiment within the quinoline‑3,4‑diamine sub‑series. Separately, a 2024 study identified N4‑substituted quinoline‑3,4‑diamines as potent BRD4 BD1/BD2 ligands with IC50 values in the low‑nanomolar range (e.g., 6.8 nM for BD1) [2], indicating that the N4‑ethyl‑7‑methyl‑8‑bromo combination occupies a productive region of chemical space for bromodomain targeting.

bromodomain inhibition BRD4 BD1/BD2 quinoline-3,4-diamine scaffold hopping

8‑Bromo‑N4‑ethyl‑7‑methylquinoline‑3,4‑diamine – highest‑value application scenarios grounded in evidence


Drug‑resistant HIV‑1 ALLINI lead optimization

The unique resistance‑profile advantage of the 8‑bromo substitution over the 6‑bromo isomer—retention of full antiviral efficacy against the clinically relevant A128T IN mutant [1]—makes 8‑bromo‑N4‑ethyl‑7‑methylquinoline‑3,4‑diamine the preferred scaffold for ALLINI programmes that must overcome A128T‑mediated resistance. The combined 7‑methyl and N4‑ethyl features further anchor the compound within the established SAR of the most potent ALLINIs.

BRD4‑targeted chemical probe development

The compound falls within the generic structure claimed in the Gilead bromodomain inhibitor patent [1] and is structurally adjacent to nanomolar BRD4 BD1 ligands (IC50 = 6.8 nM) [2]. It therefore serves as a rationally selected intermediate for SAR exploration aimed at improving BD1/BD2 selectivity or developing bifunctional degraders (PROTACs).

HCV or broad‑spectrum antiviral replicon screening

Given that the C8‑bromo substituent was identified as optimal for cell‑based HCV replicon potency (EC50 = 5 nM for the closest tripeptide analog) [1], 8‑bromo‑N4‑ethyl‑7‑methylquinoline‑3,4‑diamine is a logical high‑priority intermediate for constructing focused libraries aimed at identifying pan‑antiviral quinoline chemotypes.

Synthetic intermediate for palladium‑catalyzed cross‑coupling diversification

The 8‑bromo substituent serves as a versatile handle for Suzuki, Buchwald–Hartwig, or Sonogashira couplings, enabling late‑stage diversification at the C8 position. The N4‑ethyl and 7‑methyl groups remain inert under standard cross‑coupling conditions, allowing parallel library synthesis without additional protecting‑group manipulation [1].

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